REACTION_CXSMILES
|
CN(C=O)C.C[O-].[K+].[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1[CH3:19])([O-:11])=[O:10].[N:20](OCCCC)=[O:21]>C(O)(=O)C.O>[CH3:18][C:14]1[CH:15]=[CH:16][CH:17]=[C:12]([N+:9]([O-:11])=[O:10])[C:13]=1[CH:19]=[N:20][OH:21] |f:1.2|
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
potassium methoxide
|
Quantity
|
336.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)C)C
|
Name
|
|
Quantity
|
274 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCC
|
Name
|
ice water
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is subsequently added dropwise at −40° C. over a period of 7 hours (if the mixture
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled appropriately
|
Type
|
ADDITION
|
Details
|
the duration of this addition
|
Type
|
ADDITION
|
Details
|
The reaction discharge is subsequently added
|
Type
|
CUSTOM
|
Details
|
the solid is separated off by filtration
|
Type
|
WASH
|
Details
|
washed twice with 500 ml of water each time
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=NO)C(=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |